molecular formula C26H27NO5S B281275 Isopropyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate

Isopropyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate

Cat. No. B281275
M. Wt: 465.6 g/mol
InChI Key: QTTFGOGXGKUKDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isopropyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate, also known as IMNF, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. IMNF is a naphthofuran derivative that has been shown to have various biochemical and physiological effects, making it a promising compound for further investigation.

Mechanism of Action

The mechanism of action of Isopropyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate is not fully understood, but it is believed to involve the inhibition of several signaling pathways involved in cancer cell growth and proliferation. Isopropyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate has been shown to inhibit the Akt/mTOR signaling pathway, which is involved in cell survival and proliferation. It has also been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer progression. Additionally, Isopropyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects
Isopropyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. Isopropyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate has also been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for the growth and spread of cancer cells. Additionally, Isopropyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate has been found to reduce oxidative stress and inflammation, which are associated with the development of various diseases.

Advantages and Limitations for Lab Experiments

One advantage of using Isopropyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate in lab experiments is its specificity towards cancer cells. Isopropyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate has been found to selectively inhibit the growth and proliferation of cancer cells, while leaving normal cells relatively unaffected. This makes it a promising compound for cancer research. However, one limitation of using Isopropyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate is its low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on Isopropyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate. One area of interest is the development of more efficient synthesis methods for Isopropyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate, which could increase its availability for scientific research. Additionally, further investigation into the mechanism of action of Isopropyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate could lead to the development of more targeted cancer therapies. Finally, more research is needed to determine the safety and efficacy of Isopropyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate in human clinical trials, which could pave the way for its use as a potential cancer treatment in the future.
Conclusion
In conclusion, Isopropyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate is a synthetic compound that has shown promising results in scientific research, particularly in the field of cancer research. Its anti-cancer and anti-inflammatory properties, as well as its potential as a treatment for Alzheimer's disease, make it a promising compound for further investigation. While there are limitations to working with Isopropyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate in lab experiments, its specificity towards cancer cells and potential as a targeted cancer therapy make it a compound worth exploring further.

Synthesis Methods

The synthesis of Isopropyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate involves several steps, starting with the reaction of 2-methyl-1-naphthol with isobutyryl chloride to form 2-methyl-1-(2-methylpropanoyl)naphthalene. This intermediate is then reacted with 2,4,5-trimethylbenzenesulfonyl chloride to form the sulfonyl derivative. Finally, the sulfonyl derivative is reacted with 3-chloro-2-methylpropenoic acid to form Isopropyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate. The overall yield of Isopropyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate is around 30%.

Scientific Research Applications

Isopropyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate has shown promising results in scientific research, particularly in the field of cancer research. It has been found to have anti-cancer properties, inhibiting the growth and proliferation of cancer cells in vitro and in vivo. Isopropyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate has also been shown to have anti-inflammatory properties, reducing inflammation in various animal models. Additionally, Isopropyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate has been investigated for its potential as a treatment for Alzheimer's disease, as it has been found to inhibit the aggregation of beta-amyloid peptides, which are associated with the development of Alzheimer's disease.

properties

Molecular Formula

C26H27NO5S

Molecular Weight

465.6 g/mol

IUPAC Name

propan-2-yl 2-methyl-5-[(2,4,5-trimethylphenyl)sulfonylamino]benzo[g][1]benzofuran-3-carboxylate

InChI

InChI=1S/C26H27NO5S/c1-14(2)31-26(28)24-18(6)32-25-20-10-8-7-9-19(20)22(13-21(24)25)27-33(29,30)23-12-16(4)15(3)11-17(23)5/h7-14,27H,1-6H3

InChI Key

QTTFGOGXGKUKDW-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC3=C(C4=CC=CC=C42)OC(=C3C(=O)OC(C)C)C)C

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC3=C(C4=CC=CC=C42)OC(=C3C(=O)OC(C)C)C)C

Origin of Product

United States

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